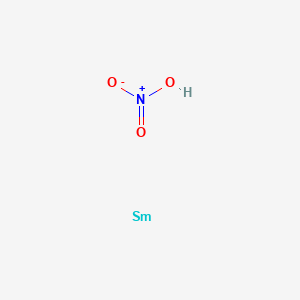
Nitric acid, samarium(3+) salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitric acid, samarium(3+) salt, and related compounds often involves the coordination of samarium cations with organic or inorganic ligands. For example, studies have shown the formation of complex samarium-based structures through coordination with cucurbit[5]uril in the presence of nitrate salts, indicating a versatile approach to synthesizing such compounds (Kai Chen et al., 2011).
Molecular Structure Analysis
The molecular structure of samarium(3+) salts, including those derived from nitric acid, can exhibit intricate coordination geometries. For instance, the synthesis and structural characterization of a centered icosahedral samarium cluster highlighted the complex nature of samarium coordination chemistry, showcasing an icosahedral environment formed by ligand coordination (S. Igarashi et al., 2000).
Chemical Reactions and Properties
Nitric acid, samarium(3+) salt, and similar compounds participate in various chemical reactions, showcasing unique reactivities. For example, samarium diiodide has been used to mediate nucleophilic acylation reactions, demonstrating the potential of samarium salts in organic synthesis (Fouzia Machrouhi et al., 1997).
Physical Properties Analysis
The physical properties of nitric acid, samarium(3+) salts, are influenced by their complex structures. Studies on samarium complexes with various ligands reveal detailed insights into their luminescence, demonstrating the influence of coordination on the physical properties of these compounds (M. Veith et al., 2010).
Chemical Properties Analysis
The chemical properties of samarium(3+) salts are characterized by their reactivity and interaction with other molecules. Research into the interaction of nitric acid with organic films sheds light on the chemical behavior of nitrate ions at surfaces, which is relevant for understanding the surface chemistry of nitric acid, samarium(3+) salts (S. Moussa et al., 2013).
Aplicaciones Científicas De Investigación
Separation and Extraction Techniques : Samarium nitrate is involved in the selective separation and extraction of rare earth elements. Studies have explored the high-performance separation of gadolinium from samarium in nitric acid solutions, indicating the importance of samarium nitrate in separating valuable metals for high-tech applications (Asadollahzadeh et al., 2020); (Torkaman et al., 2015).
Corrosion Inhibition : Research demonstrates the use of samarium nitrate in fabricating corrosion protective films on steel surfaces. This application is significant for protecting materials in harsh environments, such as saline solutions (Dehghani et al., 2020).
Nuclear and Medical Applications : Samarium nitrate is used in the production of high purity samarium acetate, which is essential in the nuclear area and in the medical field for producing radiopharmaceuticals (Pedreira Filho & Queiroz, 2021).
Material Science and Surface Chemistry : It contributes to the study of interactions between nitric acid and various surfaces, which is crucial in understanding atmospheric chemistry and pollution control mechanisms (Moussa et al., 2013).
Environmental and Ecological Studies : Samarium nitrate plays a role in environmental toxicology, where its speciation and bioavailability in the presence of natural organic matter are studied. This is important for assessing the environmental impact of rare earth elements (Rowell et al., 2018).
Electrochemical Applications : The compound has been used in studies exploring the corrosion resistance of nickel coatings in electrochemical systems, which has implications in various industrial applications (López et al., 2012).
Nanotechnology and Catalysis : Samarium nitrate is involved in the synthesis of nanomaterials, like samarium hydroxide nanocrystals, which have potential applications in electronics, optics, and catalysis (Zheng et al., 2015).
Safety And Hazards
Nitric acid, samarium(3+) salt should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
nitric acid;samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGUHMPKNCRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium nitrate, Sm(NO3)2 | |
CAS RN |
10361-83-8 | |
| Record name | Samarium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)





